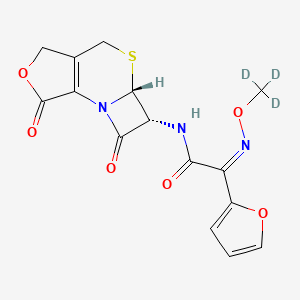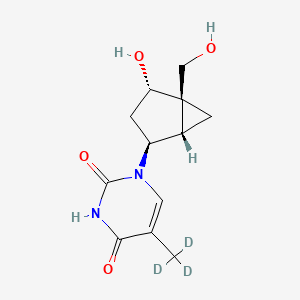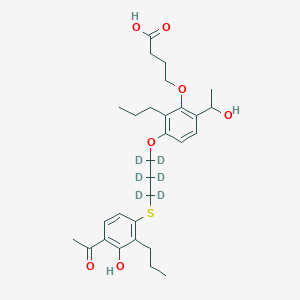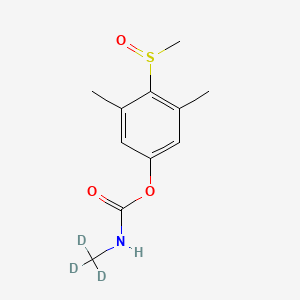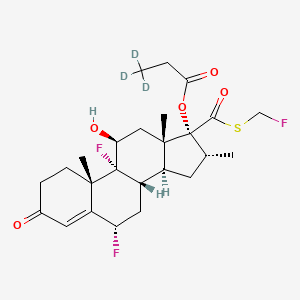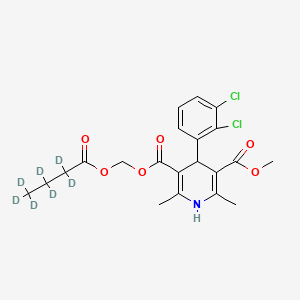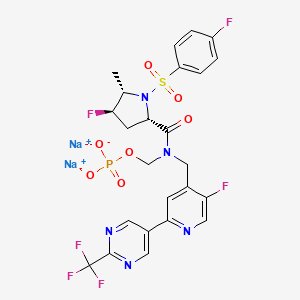
TRPA1 Antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Transient receptor potential ankyrin 1 (TRPA1) is a non-selective calcium ion channel highly expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous and endogenous stimuli and has been implicated in neuropathic pain and respiratory diseases . TRPA1 Antagonist 1 is a compound designed to inhibit the activity of TRPA1, thereby providing therapeutic benefits in conditions where TRPA1 is involved.
Métodos De Preparación
The synthesis of TRPA1 Antagonist 1 involves several steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of core structures through various organic reactions such as nucleophilic substitution and cyclization.
Coupling Reactions: The final product is obtained by coupling the intermediates under specific conditions, often involving catalysts and solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).
Industrial Production: Industrial methods focus on optimizing yield and purity, often using high-throughput techniques and automated systems to ensure consistency and scalability
Análisis De Reacciones Químicas
TRPA1 Antagonist 1 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions: Reagents like DMSO, PEG, and various catalysts are frequently used. Conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products: The primary products are the desired TRPA1 antagonists, along with minor by-products that are typically removed through purification processes
Aplicaciones Científicas De Investigación
TRPA1 Antagonist 1 has a wide range of scientific research applications:
Chemistry: Used in studying the mechanisms of ion channel inhibition and the development of new synthetic methodologies.
Biology: Helps in understanding the role of TRPA1 in sensory neurons and its involvement in pain and inflammation.
Medicine: Potential therapeutic applications in treating neuropathic pain, respiratory diseases, and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery and development
Mecanismo De Acción
TRPA1 Antagonist 1 exerts its effects by binding to the TRPA1 receptor and keeping the channel in a closed state, preventing excitation. This inhibition blocks the generation of action potentials in sensory neurons, thereby reducing pain and inflammation. The molecular targets include the TRPA1 ion channel and associated signaling pathways involving calcium ions and protein kinases .
Comparación Con Compuestos Similares
TRPA1 Antagonist 1 is unique in its high selectivity and potency compared to other TRPA1 inhibitors. Similar compounds include:
HC-030031: Another TRPA1 antagonist with similar applications but different chemical structure.
GDC-6599: A clinical candidate with optimized properties for respiratory indications.
Thienopyrimidones: A class of TRPA1 inhibitors with distinct pharmacological profiles .
Propiedades
Fórmula molecular |
C24H20F6N5Na2O7PS |
|---|---|
Peso molecular |
713.5 g/mol |
Nombre IUPAC |
disodium;[[(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methylpyrrolidine-2-carbonyl]-[[5-fluoro-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methyl]amino]methyl phosphate |
InChI |
InChI=1S/C24H22F6N5O7PS.2Na/c1-13-18(26)7-21(35(13)44(40,41)17-4-2-16(25)3-5-17)22(36)34(12-42-43(37,38)39)11-14-6-20(31-10-19(14)27)15-8-32-23(33-9-15)24(28,29)30;;/h2-6,8-10,13,18,21H,7,11-12H2,1H3,(H2,37,38,39);;/q;2*+1/p-2/t13-,18+,21-;;/m0../s1 |
Clave InChI |
GAZUMLLDAGRHKZ-IFUMFIRSSA-L |
SMILES isomérico |
C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
SMILES canónico |
CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CC(=NC=C3F)C4=CN=C(N=C4)C(F)(F)F)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


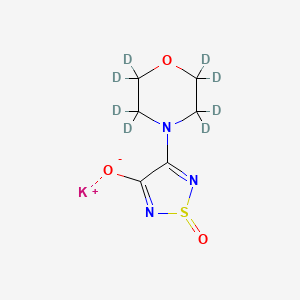
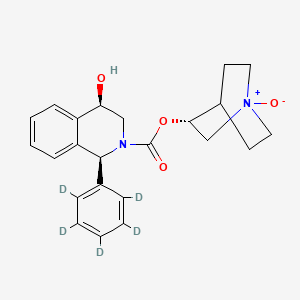
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)


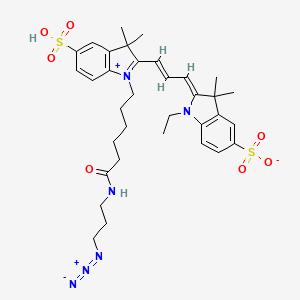
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
